molecular formula C12H22N2O2 B14805365 tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate

tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate

Cat. No.: B14805365
M. Wt: 226.32 g/mol
InChI Key: KAZCIFZEEFNPOF-KXUCPTDWSA-N
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Description

exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane: is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc group.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the free amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structural features can be exploited to develop new drugs or therapeutic agents .

Industry: In the industrial sector, exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is primarily determined by its ability to interact with biological targets through its amino group. The Boc protecting group can be removed under physiological conditions, allowing the free amine to participate in various biochemical pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

    8-oxabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains an oxygen atom in the ring.

    bicyclo[2.2.2]octane: Another bicyclic compound with a different ring system, often used in organic synthesis.

Uniqueness: exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(1S,2R,5R)-8-azabicyclo[3.2.1]octan-2-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m1/s1

InChI Key

KAZCIFZEEFNPOF-KXUCPTDWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2CC[C@@H]1N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2

Origin of Product

United States

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